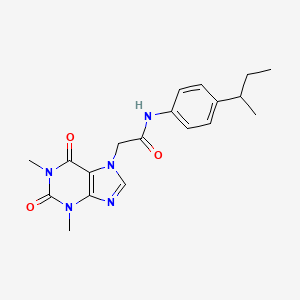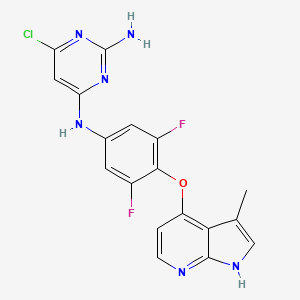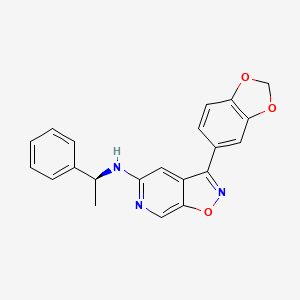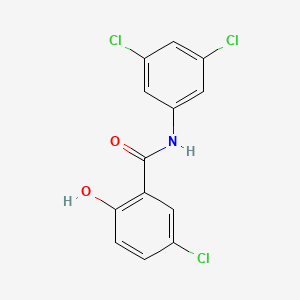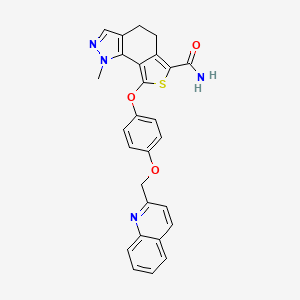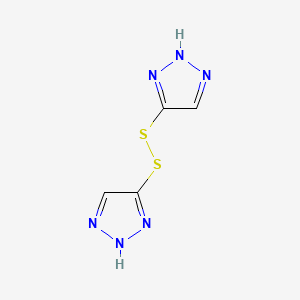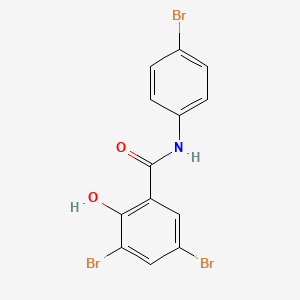
Tribromosalicylanilide
Vue d'ensemble
Description
Tribromsalan, également connu sous le nom de 3,4',5-Tribromosalicylanilide, est un salicylanilide bromé de formule moléculaire C₁₃H₈Br₃NO₂ et de masse moléculaire 449,92 g/mol . Il se présente sous la forme d'une poudre cristalline blanche à blanc cassé qui a été principalement utilisée comme agent antimicrobien dans diverses applications .
Applications De Recherche Scientifique
Tribromsalan has been studied for its antimicrobial properties and has found applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as an antimicrobial agent in chemical formulations.
Biology: Investigated for its potential use in controlling microbial growth in biological samples.
Medicine: Explored for its potential therapeutic applications due to its antimicrobial properties.
Industry: Utilized in the formulation of antimicrobial coatings and materials.
Safety and Hazards
Tribromsalon is classified as dangerous according to the safety data sheet . It is highly flammable, toxic if swallowed or absorbed through the skin, and can cause damage to organs . It is also irritating to the skin and eyes, and harmful if inhaled . Overexposure may cause dizziness, nausea, muscle weakness, narcosis, and respiratory failure .
Mécanisme D'action
C13H8Br3NO2C_{13}H_{8}Br_{3}NO_{2}C13H8Br3NO2
. This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.Target of Action
Tribromsalan primarily targets the NF-kappaB signaling pathway . This pathway plays a crucial role in regulating the immune response to infection. Incorrect regulation of NF-kappaB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Mode of Action
Tribromsalan inhibits NF-kappaB signaling via inhibition of IkappaBalpha phosphorylation . The inhibition occurs at an IC50 of 7.9 uM . This interaction with its targets leads to changes in the signaling pathway, potentially suggesting mechanisms for novel applications in cancer treatment .
Biochemical Pathways
The primary biochemical pathway affected by Tribromsalan is the NF-kappaB signaling pathway . By inhibiting IkappaBalpha phosphorylation, Tribromsalan disrupts the normal functioning of this pathway, which can have downstream effects on cellular processes such as inflammation, immunity, and cell survival .
Pharmacokinetics
Its molecular weight of 449920 and LogP of 5.62 suggest that it may have good bioavailability.
Result of Action
The molecular and cellular effects of Tribromsalan’s action primarily involve changes in the NF-kappaB signaling pathway . By inhibiting IkappaBalpha phosphorylation, Tribromsalan can potentially alter cellular processes controlled by this pathway, including inflammation, immunity, and cell survival .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le tribromsalan peut être synthétisé par bromination du salicylanilide. Le procédé implique la réaction du salicylanilide avec du brome en présence d'un solvant approprié, tel que l'acide acétique ou le chloroforme. La réaction se déroule généralement à température ambiante ou à des températures légèrement plus élevées pour assurer une bromination complète .
Méthodes de production industrielle
En milieu industriel, le tribromsalan est produit par un procédé de bromination similaire, mais à plus grande échelle. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté. Le produit brut est ensuite purifié par recristallisation ou d'autres techniques de purification appropriées pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le tribromsalan subit diverses réactions chimiques, notamment :
Réactions de substitution : Le tribromsalan peut participer à des réactions de substitution nucléophile en raison de la présence d'atomes de brome sur le cycle aromatique.
Réactions d'oxydation et de réduction : Le composé peut subir des réactions d'oxydation et de réduction dans des conditions appropriées.
Réactifs et conditions courants
Substitution nucléophile : Les réactifs courants incluent les nucléophiles tels que les ions hydroxyde ou les amines. Les réactions sont généralement réalisées dans des solvants polaires comme l'éthanol ou l'eau.
Oxydation : Des oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réduction : Des réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.
Principaux produits formés
Réactions de substitution : Les principaux produits sont généralement des dérivés substitués du tribromsalan, en fonction du nucléophile utilisé.
Oxydation et réduction : Les produits varient en fonction des conditions de réaction et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
Le tribromsalan a été étudié pour ses propriétés antimicrobiennes et a trouvé des applications dans divers domaines :
Médecine : Exploré pour ses applications thérapeutiques potentielles en raison de ses propriétés antimicrobiennes.
Industrie : Utilisé dans la formulation de revêtements et de matériaux antimicrobiens.
Mécanisme d'action
Le tribromsalan exerce ses effets antimicrobiens en inhibant la voie de signalisation NF-kappaB. Il inhibe spécifiquement la phosphorylation d'IkappaBalpha, ce qui empêche l'activation de NF-kappaB et la transcription subséquente des gènes impliqués dans l'inflammation et la réponse immunitaire .
Comparaison Avec Des Composés Similaires
Composés similaires
Dibromsalan : Un autre salicylanilide bromé aux propriétés antimicrobiennes similaires.
Chlorosalan : Un analogue chloré aux utilisations comparables.
Unicité
Le tribromsalan est unique en raison de son schéma de bromination spécifique, qui lui confère des propriétés antimicrobiennes distinctes et le rend adapté à des applications spécifiques où d'autres composés peuvent ne pas être aussi efficaces .
Propriétés
IUPAC Name |
3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br3NO2/c14-7-1-3-9(4-2-7)17-13(19)10-5-8(15)6-11(16)12(10)18/h1-6,18H,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSKGMLNBAPGKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Br)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4026181 | |
| Record name | Tribromsalan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4026181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87-10-5, 1322-38-9 | |
| Record name | 3,4′,5-Tribromosalicylanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tribromsalan [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salicylanilide, tribromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tribromsalan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20526 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, 3,5-dibromo-N-(4-bromophenyl)-2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tribromsalan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4026181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tribromsalan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIBROMSALAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MCE3VTF0O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



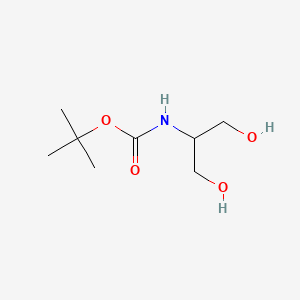


![2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine](/img/structure/B1682945.png)
![1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-](/img/structure/B1682947.png)

![2-(Oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-C]pyridine-3-carboxylic acid](/img/structure/B1682949.png)
